

Literature review on 1-(5-Methoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(5-Methoxypyridin-3-yl)ethanone

Cat. No.: B1318958

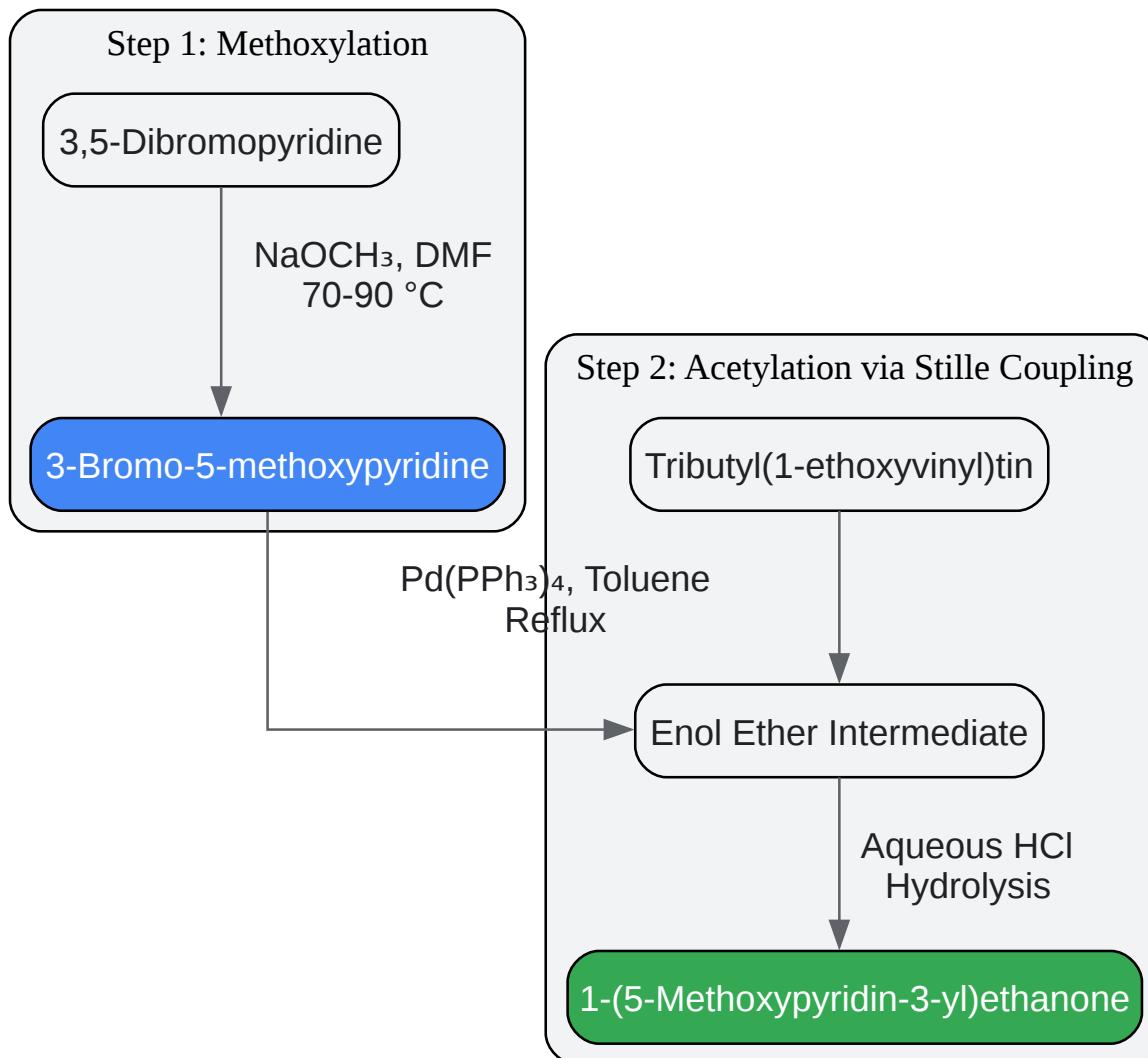
[Get Quote](#)

An In-depth Technical Guide to **1-(5-Methoxypyridin-3-yl)ethanone**: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **1-(5-Methoxypyridin-3-yl)ethanone**, a heterocyclic ketone of significant interest to the pharmaceutical and life sciences industries. The document details its physicochemical properties, outlines a robust and field-proven synthetic pathway, discusses methods for its characterization, and explores its critical role as a versatile building block in modern medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of novel therapeutic agents.

Compound Identification and Physicochemical Properties


1-(5-Methoxypyridin-3-yl)ethanone is a substituted pyridine derivative featuring both a methoxy and an acetyl group. These functional groups provide distinct electronic properties and multiple reaction sites, making it a valuable intermediate in organic synthesis.

Property	Value	References
CAS Number	886364-74-5	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₉ NO ₂	[2]
Molecular Weight	151.16 g/mol	[2]
IUPAC Name	1-(5-methoxy-3-pyridinyl)ethanone	
Appearance	Solid	[2]
Boiling Point	261.9 ± 20.0 °C at 760 mmHg	
Storage	Store at room temperature under an inert atmosphere.	
SMILES	CC(=O)c1cc(ocn=c1)OC	[2]
InChI Key	NCDNULVIERIXPT-UHFFFAOYSA-N	[2]

Synthesis and Purification

While numerous synthetic routes can be envisioned, a reliable and scalable two-step approach starting from commercially available 3,5-dibromopyridine is presented here. This pathway involves a nucleophilic aromatic substitution to install the methoxy group, followed by a palladium-catalyzed Stille cross-coupling reaction to introduce the acetyl group.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **1-(5-Methoxypyridin-3-yl)ethanone**.

Step-by-Step Experimental Protocols

PART A: Synthesis of 3-Bromo-5-methoxypyridine (Intermediate)

This procedure is adapted from established methods for the selective methylation of dihalopyridines.[5]

- Rationale: Sodium methoxide acts as a strong nucleophile, displacing one of the bromide atoms on the pyridine ring. Dihalo-substituted pyridines are susceptible to nucleophilic

aromatic substitution, and the reaction conditions (heat, polar aprotic solvent like DMF) facilitate this transformation.

- Protocol:

- To a suspension of 60% sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), carefully add methanol (1.2 equivalents) dropwise at room temperature under an argon atmosphere.
- Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of sodium methoxide.
- Heat the resulting solution to 60 °C and add 3,5-dibromopyridine (1.0 equivalent).
- Increase the temperature to 90 °C and maintain for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature and cautiously quench by adding water.
- Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-bromo-5-methoxypyridine as a solid.[5]

PART B: Synthesis of **1-(5-Methoxypyridin-3-yl)ethanone** (Final Product)

This protocol employs a Stille cross-coupling reaction, a robust method for forming carbon-carbon bonds.

- Rationale: The Stille coupling utilizes an organotin reagent and a palladium catalyst to couple with an organic halide. Here, tributyl(1-ethoxyvinyl)tin serves as a synthetic equivalent of an acetyl anion. The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the pyridine intermediate. Following transmetalation with the organotin reagent and reductive

elimination, an enol ether is formed. This intermediate is readily hydrolyzed under mild acidic conditions to the desired ketone.

- Protocol:

- In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-bromo-5-methoxypyridine (1.0 equivalent) in anhydrous toluene.
- Add tributyl(1-ethoxyvinyl)tin (1.1 equivalents) to the solution.
- Add tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 equivalents) as the catalyst.
- Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours, or until the starting material is consumed as indicated by TLC.
- Cool the mixture to room temperature. Add a 2M aqueous solution of hydrochloric acid (HCl) and stir vigorously for 1-2 hours to effect hydrolysis of the enol ether intermediate.
- Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2x).
- Combine all organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO_3) and brine, then dry over anhydrous Na_2SO_4 .
- Filter and concentrate the solvent in vacuo. The resulting crude product can be purified by silica gel column chromatography to afford pure **1-(5-methoxypyridin-3-yl)ethanone**.

Spectroscopic Characterization

Full analytical data for this compound is available from various commercial suppliers.[\[1\]](#)[\[6\]](#) Structural confirmation is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Technique	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons (3H): Three distinct signals in the aromatic region (δ 7.5-9.0 ppm), appearing as multiplets or doublets of doublets, corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring.- Methoxy Protons (3H): A sharp singlet around δ 3.9 ppm.- Acetyl Protons (3H): A sharp singlet around δ 2.6 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 195 ppm.- Aromatic Carbons (5C): Five distinct signals in the aromatic region (δ 110-160 ppm).- Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.- Acetyl Carbon (-CH₃): A signal in the aliphatic region, around δ 25-30 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.- C-O Stretch (Aryl Ether): An absorption band around 1200-1250 cm⁻¹.- C=N/C=C Stretch (Pyridine Ring): Multiple absorption bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry	<ul style="list-style-type: none">- (ESI+): Expected molecular ion peak [M+H]⁺ at m/z = 152.17.

Note: Predicted chemical shifts are based on standard values for similar structures and may vary depending on the solvent and experimental conditions.

Applications in Medicinal Chemistry and Drug Discovery

The true value of **1-(5-Methoxypyridin-3-yl)ethanone** lies in its application as a versatile scaffold in drug discovery. The substituted pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.

Role as a Key Building Block

The molecule's two primary functional groups, the ketone and the methoxy-substituted pyridine ring, allow for diverse chemical modifications.

- **The Ketone Handle:** The acetyl group is a versatile functional group that can undergo a wide range of transformations, including:
 - Reductive Amination: To introduce diverse amine functionalities.
 - Aldol and Claisen-Schmidt Condensations: To form α,β -unsaturated ketones, which are precursors to other heterocyclic systems like pyrimidines or thiazoles.^[7]
 - Halogenation: To form α -haloketones, which are potent electrophiles for further substitution.
 - Formation of Oximes and Hydrazones: To introduce new vectors for molecular interactions.
- **The Pyridine Core:** The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. The methoxy group modifies the electronic properties of the ring and can influence metabolic stability and binding affinity.

Logical Framework for Application

[Click to download full resolution via product page](#)

Caption: Use of the core scaffold to generate diverse derivatives for biological screening.

Therapeutic Areas of Interest

Derivatives of methoxypyridine are integral to compounds targeting a range of diseases. While this specific molecule is an intermediate, its structural motifs are found in:

- Oncology: As a core component in the synthesis of various kinase inhibitors.[\[8\]](#)
- Inflammatory Diseases: The pyridine scaffold is used in the development of PI3K/mTOR dual inhibitors and Janus Kinase (JAK) inhibitors.
- Cardiovascular Disease: Related aminopyridopyrazinone structures containing a methoxypyridine moiety have been developed as potent and selective PDE5 inhibitors.

Safety and Handling

Proper safety precautions must be observed when handling **1-(5-Methoxypyridin-3-yl)ethanone**.

Safety Aspect	Information	References
GHS Pictogram	GHS07 (Exclamation Mark)	[2]
Signal Word	Warning	[2]
Hazard Statements	H302: Harmful if swallowed.	[2]
Precautionary Statements	<p>P280: Wear protective gloves/protective clothing/eye protection/face protection.</p> <p>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.</p> <p>Remove contact lenses, if present and easy to do.</p> <p>Continue rinsing.</p>	

Handling Recommendations: Use in a well-ventilated area or chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.

Conclusion

1-(5-Methoxypyridin-3-yl)ethanone is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, coupled with

the strategic placement of reactive functional groups, makes it an ideal starting point for the synthesis of complex molecular architectures. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for researchers to confidently incorporate this versatile building block into their research and development programs, accelerating the discovery of next-generation therapeutics.

References

- BLDpharm. **1-(5-Methoxypyridin-3-yl)ethanone**.
- ChemicalBook. **1-(5-methoxypyridin-3-yl)ethanone**(886364-74-5) 1 h nmr.
- chemeuropa.com. Negishi coupling.
- ChemicalBook. 3-Bromo-5-methoxypyridine synthesis.
- National Institutes of Health (NIH).
- BLDpharm. 886364-74-5|**1-(5-Methoxypyridin-3-yl)ethanone**.
- Sigma-Aldrich. **1-(5-Methoxypyridin-3-yl)ethanone** AldrichCPR 886364-74-5.
- MySkinRecipes. 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone.
- Organic Chemistry Portal. Negishi Coupling.
- Chem-Impex. 3-Bromo-5-methoxypyridine.
- Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(13), 2292-2297.
- Santa Cruz Biotechnology, Inc. **1-(5-Methoxypyridin-3-yl)ethanone**.
- Sigma-Aldrich. **1-(5-Methoxypyridin-3-yl)ethanone** | 886364-74-5.
- Sigma-Aldrich. **1-(5-Methoxypyridin-3-yl)ethanone** | 886364-74-5.
- Santa Cruz Biotechnology, Inc. **1-(5-Methoxypyridin-3-yl)ethanone** (CAS 886364-74-5).
- Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 373-382.
- Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2685.
- National Institutes of Health (NIH). Synthesis of Benzofuopyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence.
- Hughes, R. O., et al. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. Bioorganic & Medicinal Chemistry Letters, 19(17), 5209-5213.
- Sigma-Aldrich. **1-(5-Methoxypyridin-3-yl)ethanone** | 886364-74-5.
- BenchChem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- Scott, J. D., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. *Journal of Medicinal Chemistry*, 63(9), 4517-4527.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 886364-74-5|1-(5-Methoxypyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. 1-(5-Methoxypyridin-3-yl)ethanone AldrichCPR 886364-74-5 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 1-(5-METHOXYPYRIDIN-3-YL)ETHANONE(886364-74-5) 1H NMR [m.chemicalbook.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [Literature review on 1-(5-Methoxypyridin-3-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1318958#literature-review-on-1-5-methoxypyridin-3-yl-ethanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com